molecular formula C21H26ClN3O3 B283176 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B283176
M. Wt: 403.9 g/mol
InChI Key: CBUONZNHNPZENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as CEP-26401, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide acts as a selective inhibitor of the protein kinase CK1δ/ε, which is involved in various cellular processes such as circadian rhythm regulation, DNA damage response, and Wnt signaling. By inhibiting CK1δ/ε, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide modulates these cellular processes and exerts its therapeutic effects.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. In animal models of Parkinson's disease and stroke, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been found to reduce neuronal death and improve motor function. In cancer cells, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of autoimmune diseases, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been found to reduce inflammation and modulate the immune response.

Advantages and Limitations for Lab Experiments

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments, including its selectivity for CK1δ/ε, its ability to cross the blood-brain barrier, and its low toxicity. However, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide also has some limitations, such as its poor solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for research on N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide. One direction is to investigate its potential therapeutic applications in other fields such as cardiology and gastroenterology. Another direction is to optimize its synthesis method and improve its solubility and stability. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.

Synthesis Methods

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is synthesized through a multi-step process that involves the reaction of 3-chloro-2-nitroaniline with 4-ethylpiperazine, followed by the reduction of the resulting nitro compound to an amino compound. The amino compound is then reacted with 4-methoxyphenoxyacetic acid to yield N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide.

Scientific Research Applications

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. In oncology, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo. In immunology, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to modulate the immune response in animal models of autoimmune diseases.

properties

Molecular Formula

C21H26ClN3O3

Molecular Weight

403.9 g/mol

IUPAC Name

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C21H26ClN3O3/c1-3-24-11-13-25(14-12-24)21-18(22)5-4-6-19(21)23-20(26)15-28-17-9-7-16(27-2)8-10-17/h4-10H,3,11-15H2,1-2H3,(H,23,26)

InChI Key

CBUONZNHNPZENB-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)COC3=CC=C(C=C3)OC

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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